3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride

描述

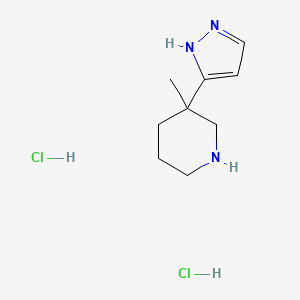

3-Methyl-3-(1h-pyrazol-3-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Methyl-3-(1H-pyrazol-3-yl)piperidine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a pyrazole moiety, which is known for its biological activity. The synthesis typically involves the reaction of piperidine derivatives with hydrazines to form the pyrazole structure. Various synthetic routes have been explored to enhance yield and purity, including the use of regioselective reactions that allow for the introduction of functional groups at specific positions on the piperidine ring.

Pharmacological Properties

The biological activities of this compound can be categorized into several key areas:

- Anti-inflammatory Activity : Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have shown that compounds similar to 3-methyl-3-(1H-pyrazol-3-yl)piperidine exhibit significant inhibition in models of inflammation, such as carrageenan-induced edema in rats, with some derivatives showing efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various bacterial strains. In vitro tests have indicated that pyrazole derivatives can inhibit growth in Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics .

- Neuroprotective Effects : Research has indicated potential neuroprotective properties attributed to the pyrazole structure, which may help in the treatment of neurodegenerative diseases by modulating neuroinflammatory processes .

- Anticancer Activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further development as anticancer agents .

Case Study 1: Anti-inflammatory Efficacy

A study evaluated a series of pyrazole derivatives, including 3-methyl-3-(1H-pyrazol-3-yl)piperidine, using the carrageenan-induced paw edema model in rats. The results indicated that several compounds significantly reduced edema compared to controls, with the most potent derivative achieving a reduction rate of up to 78% .

Case Study 2: Antimicrobial Testing

In another investigation, various pyrazole compounds were tested against Escherichia coli and Staphylococcus aureus. The results showed that 3-methyl-3-(1H-pyrazol-3-yl)piperidine exhibited MIC values comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Comparison Table of Biological Activities

科学研究应用

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 3-methyl-3-(1H-pyrazol-3-yl)piperidine dihydrochloride, exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole moiety have been synthesized and tested against various bacterial strains such as E. coli and Staphylococcus aureus. One study highlighted that certain derivatives showed enhanced antibacterial activity compared to standard antibiotics like ampicillin and chloramphenicol .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. A series of pyrazole derivatives were developed and tested for their ability to inhibit inflammation in animal models. For example, compounds similar to this compound demonstrated promising results in carrageenan-induced paw edema models, indicating their potential as anti-inflammatory agents comparable to established drugs like indomethacin .

Neurological Applications

The compound's structural characteristics suggest potential applications in treating neurological disorders. Research has focused on developing GlyT1 inhibitors based on the piperidine and pyrazole framework, which showed efficacy in rodent models for schizophrenia without significant side effects. The introduction of pyrazole moieties has been linked to enhanced inhibitory activity against GlyT1, making it a candidate for further exploration in psychiatric therapeutics .

Enzyme Inhibition

Studies have shown that derivatives of this compound can act as inhibitors of various enzymes, including monoamine oxidase (MAO). The inhibition of MAO is particularly relevant for the treatment of mood disorders, as it plays a critical role in the metabolism of neurotransmitters such as serotonin and dopamine .

Anticancer Properties

Emerging research suggests that pyrazole derivatives may possess anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy through mechanisms involving apoptosis induction and cell cycle arrest .

Pesticidal Activity

The unique properties of this compound have led to investigations into its use as a pesticide or herbicide. Studies have shown that certain pyrazole derivatives can inhibit the growth of specific plant pathogens, suggesting their application in agricultural settings for crop protection .

Case Studies

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-3-(1H-pyrazol-3-yl)piperidine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a Mannich reaction, leveraging amine-containing intermediates and electrophilic reagents. Optimization involves adjusting pH (6.5–7.5), temperature (60–80°C), and solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Reaction progress should be monitored via TLC or LC-MS. Post-synthesis, purification via recrystallization in ethanol or acetonitrile is recommended to isolate the dihydrochloride salt .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on pyrazole ring protons (δ 7.2–7.8 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm).

- HPLC with a C18 column (UV detection at 254 nm) for impurity profiling. Gradient elution (5–95% acetonitrile in 0.1% TFA) resolves polar byproducts.

- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.13 for the free base) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Use fume hoods to minimize inhalation risks. Although no specific hazards are reported for this compound, general precautions for piperidine derivatives (e.g., avoiding dust formation) should apply.

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to:

- Temperature extremes (e.g., 40°C for 4 weeks) and monitor degradation via HPLC.

- Humidity (75% RH) to evaluate hygroscopicity.

- Light exposure (ICH Q1B guidelines) to detect photolytic byproducts. Data should inform storage recommendations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?

- Methodology : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction pathways. Use software like Gaussian or ORCA to simulate transition states and activation energies. Pair computational predictions with experimental validation (e.g., kinetic studies) to refine reaction mechanisms .

Q. What strategies are effective for profiling trace impurities in batches of this compound?

- Methodology :

- LC-MS/MS in MRM mode to detect low-abundance impurities (e.g., des-methyl analogs or pyrazole ring-oxidized species).

- Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂) to identify potential degradants.

- Compare impurity profiles against pharmacopeial standards (e.g., EP/BP guidelines) to ensure compliance .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

- Methodology :

- Molecular docking (AutoDock Vina) to predict binding affinities with target receptors (e.g., GPCRs or kinases).

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters of ligand-receptor interactions.

- In vitro assays (e.g., cAMP accumulation or calcium flux) to validate functional activity .

Q. What experimental designs address contradictions in published data on this compound’s physicochemical properties?

- Methodology :

- Perform interlaboratory reproducibility studies using standardized protocols (e.g., ICH Q2 validation).

- Apply statistical meta-analysis to reconcile discrepancies in solubility or logP values.

- Validate findings via orthogonal methods (e.g., comparing NMR-derived purity with HPLC results) .

Q. How can reaction optimization reduce byproduct formation during scale-up?

- Methodology :

属性

IUPAC Name |

3-methyl-3-(1H-pyrazol-5-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-9(4-2-5-10-7-9)8-3-6-11-12-8;;/h3,6,10H,2,4-5,7H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFPLPSIDLDYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C2=CC=NN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。